
1-(2-Chloroethoxy)-3-ethoxybenzene
Overview
Description
1-(2-Chloroethoxy)-3-ethoxybenzene is a substituted benzene derivative featuring two alkoxy substituents: a 2-chloroethoxy group at position 1 and an ethoxy group at position 3. Its molecular formula is C₁₀H₁₃ClO₂, with an average molecular mass of 200.66 g/mol.
Biological Activity
1-(2-Chloroethoxy)-3-ethoxybenzene is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features both chloroethoxy and ethoxy functional groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 202.66 g/mol. The presence of these groups influences its lipophilicity, potentially enhancing its ability to permeate biological membranes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can lead to modifications in the structure and function of proteins and nucleic acids, which are critical for various cellular processes. The chloroethyl group is particularly reactive, allowing for interactions that may disrupt normal cellular functions.
Key Mechanisms:
- Covalent Bond Formation : The chloroethyl group can react with thiol groups in proteins, leading to enzyme inhibition or altered signaling pathways.
- Lipophilicity : The ethoxy group enhances the compound's solubility in lipids, facilitating its absorption and distribution within biological systems.
Biological Activity
Research indicates that this compound has potential applications in pharmacology, particularly in drug development. Its biological activities include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cell cycle regulation.
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, indicating potential for further exploration in antiviral drug development.
- Insecticidal Effects : Some derivatives have been studied for their insecticidal properties, contributing to agricultural applications.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing 1-(2-Chloroethoxy)-3-ethoxybenzene in pure form?
Reverse-phase HPLC using columns like Newcrom R1 is a robust method for separation and quantification. Key parameters include a mobile phase of acetonitrile/water (e.g., 70:30 v/v), UV detection at 254 nm, and a flow rate of 1.0 mL/min. This method resolves structural analogs by leveraging differences in logP (e.g., logP ≈ 2.00 for similar chloroethoxy derivatives) . Complementary techniques like GC-MS or NMR (¹H/¹³C) should be used to confirm molecular structure and purity.
Q. What synthetic routes are employed to introduce chloroethoxy and ethoxy groups on aromatic rings?
Nucleophilic substitution reactions using 2-chloroethylating agents (e.g., 2-chloroethanol derivatives) under basic conditions (e.g., K₂CO₃ in DMF) are common. For regioselective ethoxy substitution, protecting group strategies or directed ortho-metalation may be required. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .
Q. How can researchers ensure safe handling and storage of this compound?
Follow OSHA guidelines: use enclosed systems, local exhaust ventilation, and personal protective equipment (nitrile gloves, vapor respirators, safety goggles). Store in airtight containers at 2–8°C, away from oxidizers. Spill management involves inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., logP) be resolved?
Conduct comparative validation using standardized HPLC protocols (as in ) and computational models (e.g., COSMO-RS). Cross-validate with experimental logP measurements via shake-flask methods at pH 7.0. Discrepancies may arise from impurities or solvent effects, necessitating high-purity samples (>98%) and controlled conditions.
Q. What strategies optimize adsorption of this compound in contaminated matrices?
Sugarcane-bagasse-derived activated carbon (surface area >800 m²/g) shows high adsorption capacity. Optimize by adjusting pH (optimal range: 5–7), adsorbent dosage (2–5 g/L), and contact time (≥60 min). Isotherm modeling (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) can elucidate mechanisms .
Q. How does the electronic environment of the benzene ring influence reactivity in substitution reactions?
The electron-donating ethoxy group directs electrophilic substitution to the para position, while the chloroethoxy group (mildly electron-withdrawing) may stabilize intermediates. Use DFT calculations (B3LYP/6-31G*) to map charge distribution or conduct kinetic studies with varying substituents (e.g., nitro or methyl groups) to probe electronic effects .
Q. What are the challenges in synthesizing derivatives with multiple alkoxy substituents?
Competing side reactions (e.g., elimination or over-alkylation) require precise stoichiometry and low temperatures (0–5°C). Monitor reaction progress via TLC or in situ FTIR. For sterically hindered derivatives, microwave-assisted synthesis (100–120°C, 30 min) improves yields by 15–20% compared to conventional heating .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the environmental persistence of this compound?
Conduct accelerated degradation studies under UV light (λ = 254 nm) and microbial consortia (e.g., Pseudomonas spp.). Compare half-lives (t₁/₂) in soil vs. aqueous systems. Contradictions may stem from matrix-specific degradation pathways or analytical interference from metabolites. Use LC-QTOF-MS to identify degradation products .
Q. Why do different studies report varying yields in cross-coupling reactions involving this compound?
Catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) and solvent polarity significantly impact yields. Screen solvents (DMF, THF, toluene) and additives (e.g., TBAB) to optimize. Contradictions may also arise from trace moisture or oxygen; employ Schlenk techniques for moisture-sensitive reactions .
Q. Methodological Recommendations
Q. What spectroscopic techniques best characterize intermolecular interactions of this compound?
Use NOESY NMR to study spatial proximity of substituents and FTIR to monitor hydrogen bonding (e.g., O–H stretching shifts). For crystallographic analysis, grow single crystals via slow evaporation (hexane/chloroform) and perform X-ray diffraction .
Q. How to design toxicity assays for novel derivatives?
Follow OECD Guidelines 423: acute oral toxicity in rodents (dose range: 50–300 mg/kg) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Include positive controls (e.g., benzene derivatives) and validate with HPLC-purified samples to exclude impurity effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(2-Chloroethoxy)-2-methoxybenzene
Molecular Formula : C₉H₁₁ClO₂; Mass : 186.635 g/mol .
- Structural Differences : The methoxy group at position 2 replaces the ethoxy group at position 3 in the target compound.
- Reactivity Implications : Positional isomerism alters steric and electronic effects. The ortho-methoxy group may hinder electrophilic substitution reactions compared to the para-ethoxy group in 1-(2-Chloroethoxy)-3-ethoxybenzene.
- Applications : Methoxy derivatives are common in fragrance chemistry, whereas chloroethoxy groups are more prevalent in herbicide intermediates .
Halogen-Substituted Analogues: 1-Bromo-3-(2-chloroethoxy)benzene
Molecular Formula : C₈H₈BrClO; CAS : 730978-54-8 .
- Structural Differences : Bromine replaces the ethoxy group at position 1.
- Safety Profile : Brominated compounds often exhibit higher toxicity than chlorinated analogues due to stronger C-Br bond stability in biological systems .
Alkyl Chain Derivatives: 1-(2-Chloroethoxy)-4-dodecylbenzene
Molecular Formula : C₂₀H₃₃ClO; CAS : 94160-15-3 .
- Structural Differences : A dodecyl (C₁₂H₂₅) chain replaces the ethoxy group at position 4.
- Physicochemical Properties : The long alkyl chain increases hydrophobicity (logP ≈ 8.2 vs. ~2.5 for the target compound), making it suitable for surfactant applications.
- Environmental Behavior : Higher hydrophobicity enhances adsorption to organic matter in soils, as observed in studies of chloroethoxy-substituted ureas .
Sterically Hindered Analogues: 1-(tert-Butyl)-3-ethoxybenzene
Molecular Formula : C₁₂H₁₈O; CAS : 133073-81-1 .
- Structural Differences : A bulky tert-butyl group replaces the 2-chloroethoxy substituent.
- Reactivity Implications : Steric hindrance from the tert-butyl group reduces accessibility to the aromatic ring, limiting electrophilic substitution reactions.
- Applications : Used in polymer stabilization due to the radical-scavenging properties of tert-butyl groups .
Comparative Data Table
Compound Name | Molecular Formula | Substituents (Positions) | Molecular Mass (g/mol) | Key Applications |
---|---|---|---|---|
This compound | C₁₀H₁₃ClO₂ | 1-ClCH₂CH₂O, 3-OCH₂CH₃ | 200.66 | Organic synthesis |
1-(2-Chloroethoxy)-2-methoxybenzene | C₉H₁₁ClO₂ | 1-ClCH₂CH₂O, 2-OCH₃ | 186.63 | Fragrance intermediates |
1-Bromo-3-(2-chloroethoxy)benzene | C₈H₈BrClO | 1-Br, 3-ClCH₂CH₂O | 247.51 | Halogenated intermediates |
1-(2-Chloroethoxy)-4-dodecylbenzene | C₂₀H₃₃ClO | 1-ClCH₂CH₂O, 4-C₁₂H₂₅ | 324.93 | Surfactants |
1-(tert-Butyl)-3-ethoxybenzene | C₁₂H₁₈O | 1-C(CH₃)₃, 3-OCH₂CH₃ | 178.27 | Polymer stabilizers |
Preparation Methods
Direct Alkylation of 3-Ethoxyphenol Derivatives with 2-Chloroethanol
One of the straightforward approaches to synthesize 1-(2-Chloroethoxy)-3-ethoxybenzene involves the alkylation of 3-ethoxyphenol or related phenolic derivatives with 2-chloroethanol under alkaline conditions.
Reaction Scheme:
3-Ethoxyphenol + 2-Chloroethanol → this compound-
- Base: Typically potassium carbonate or sodium hydroxide to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
- Temperature: Moderate heating, generally 40–70 °C.
- Time: Several hours (e.g., 2–20 h depending on scale and conditions).
Mechanism:
The phenolate ion attacks the electrophilic carbon of 2-chloroethanol, substituting the chloride and forming the chloroethoxy ether linkage.Yields:
Yields typically range from 50% to 70% depending on reaction optimization.
This method benefits from simplicity and relatively mild conditions but requires careful control to avoid over-alkylation or side reactions.
Halogenation of Ethoxybenzene Derivatives via Lithiation and Chlorination
An alternative route involves lithiation of ethoxybenzene derivatives followed by chlorination to introduce the chloroethoxy substituent.
Example from Related Compound Synthesis:
The synthesis of 2-chloro-1,3-dimethoxybenzene involves lithiation of 1,3-dimethoxybenzene with n-butyllithium, followed by treatment with chlorinating agents such as hexachloroethane or N-chlorosuccinimide to install the chloro substituent at the ortho position.Adaptation for this compound:
Similar lithiation of 3-ethoxybenzene followed by reaction with 2-chloroethyl halides or chlorinating agents could be envisaged, though specific literature on this exact compound is limited.Advantages:
High regioselectivity and potential for high purity products.Disadvantages:
Requires handling of strong bases and low temperatures (-65 °C to ambient), which complicates scale-up.
O-Alkylation Using 2-Chloro-1-(2-chloroethoxy)ethane in the Presence of Base
Research on alkylation of β-dicarbonyl compounds with 2-chloro-1-(2-chloroethoxy)ethane in a potassium carbonate/DMSO system provides insight into related ether formation reactions.
-
- Reagents: β-Dicarbonyl compound and 2-chloro-1-(2-chloroethoxy)ethane
- Base: Potassium carbonate (K2CO3)
- Solvent: DMSO
- Temperature: 70 °C
- Time: 20 hours
Outcome:
O-alkylation products with chloroethoxy side chains are obtained in yields around 57–60%.Relevance:
This method exemplifies the use of chloroethoxy reagents in ether formation and can be adapted for the preparation of this compound by reacting appropriate phenolic or aromatic precursors.
Preparation via Condensation with Piperazine Derivatives (Indirect Route)
A patent describes the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl] piperazine via reaction with 2-(2-chloroethoxy)ethanol under alkaline conditions. Although this is a different target molecule, the key intermediate 2-(2-chloroethoxy)ethanol is synthesized and used in ether formation reactions analogous to those needed for this compound.
-
- Use of polar solvents such as ethanol.
- Reaction temperatures around 40 °C.
- Filtration and vacuum distillation for purification.
- Recycle of byproducts such as piperazine dihydrochloride.
Implication:
The methodology for introducing 2-chloroethoxy groups via alkylation under mild alkaline conditions and subsequent purification steps can be adapted for the target compound.
Summary Table of Preparation Methods
Method Number | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | 3-Ethoxyphenol + 2-Chloroethanol | Base (K2CO3/NaOH), polar solvent (DMSO) | 40–70 | 2–20 h | 50–70 | Direct O-alkylation, simple, moderate yield |
2 | 3-Ethoxybenzene + n-Butyllithium + Chlorinating agent | n-Butyllithium, hexachloroethane or N-chlorosuccinimide | -65 to RT | 1–16 h | Moderate | Regioselective lithiation-chlorination |
3 | β-Dicarbonyl compounds + 2-chloro-1-(2-chloroethoxy)ethane | K2CO3, DMSO | 70 | 20 h | ~60 | O-alkylation model reaction, adaptable |
4 | Piperazine derivatives + 2-(2-chloroethoxy)ethanol | Ethanol solvent, alkaline conditions | 40 | 2 h | High | Indirect route, purification by vacuum distillation |
Research Findings and Practical Considerations
Purity and Isolation:
Vacuum distillation and recrystallization are common for obtaining high-purity products, especially when reaction mixtures contain unreacted starting materials or byproducts.Reaction Control:
Temperature and stoichiometry are critical to minimize side reactions such as multiple alkylations or decomposition of chloroethoxy intermediates.Solvent Choice:
Polar aprotic solvents (DMSO, DMF) favor nucleophilic substitution reactions, while ethanol can be used effectively in some cases for solubility and ease of removal.Environmental and Safety Aspects: Handling of chlorinated reagents and strong bases requires appropriate safety measures and waste disposal protocols.
Properties
IUPAC Name |
1-(2-chloroethoxy)-3-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWIVKMJWBPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651137 | |
Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-31-1 | |
Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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